molecular formula C20H29NO2 B1667778 (-)-Bremazocine CAS No. 75684-07-0

(-)-Bremazocine

Cat. No. B1667778
CAS RN: 75684-07-0
M. Wt: 315.4 g/mol
InChI Key: ZDXGFIXMPOUDFF-XLIONFOSSA-N
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Description

Bremazocine is a synthetic compound that acts as a κ-opioid receptor agonist. It is related to pentazocine and is known for its potent and long-lasting analgesic and diuretic effects. Bremazocine has 200 times the activity of morphine but does not exhibit addictive properties or respiratory depression .

Scientific Research Applications

Bremazocine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Bremazocine can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of bremazocine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bremazocine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Bremazocine exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds to these receptors, which are part of the G-protein-coupled receptor family, and activates them. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately leads to analgesic and diuretic effects. Additionally, bremazocine’s interaction with κ-opioid receptors modulates neurotransmitter release, contributing to its pharmacological properties .

Comparison with Similar Compounds

Bremazocine is unique among κ-opioid receptor agonists due to its high potency and lack of addictive properties. Similar compounds include:

Bremazocine stands out due to its potent analgesic effects without causing respiratory depression or addiction, making it a valuable compound in both research and potential therapeutic applications .

properties

CAS RN

75684-07-0

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1

InChI Key

ZDXGFIXMPOUDFF-XLIONFOSSA-N

Isomeric SMILES

CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan
bremazocine
bremazocine hydrochloride, (+-)-isomer
bremazocine hydrochloride, (2R)-isomer
bremazocine, (+-)-isomer
bremazocine, (2S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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